molecular formula C16H17N3O5 B7784085 N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide

N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide

Cat. No.: B7784085
M. Wt: 331.32 g/mol
InChI Key: FVCBOULUUSFYIA-UHFFFAOYSA-N
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Description

The compound identified as “N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide” is a chemical entity with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and identification of small molecules in various samples . This technique is essential for ensuring the purity and accuracy of the compound during its synthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced techniques such as microwave-assisted acid digestion and hot plate digestion for sample preparation . These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and quality standards.

Chemical Reactions Analysis

Types of Reactions: N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include halogenated hydrocarbons, manganese catalysts, and magnesium metal . These reagents facilitate the desired chemical transformations under controlled conditions, ensuring the formation of the target products.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the use of electrospray ionization mass spectrometry (ESI-MS) can lead to the formation of various ionized products, which are essential for structural elucidation and characterization .

Scientific Research Applications

N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used for studying the structural and functional properties of small molecules. In biology, it plays a crucial role in understanding the interactions between different biomolecules. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Additionally, in the industry, it is used for developing new materials and enhancing existing products .

Mechanism of Action

The mechanism of action of N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating various biochemical processes. The exact mechanism depends on the compound’s structure and the specific biological system in which it is studied .

Comparison with Similar Compounds

Similar Compounds: N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide can be compared with other similar compounds based on their chemical structure and properties. Some of the similar compounds include those with analogous functional groups or similar molecular frameworks .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of chemical properties and potential applications. Its ability to undergo specific reactions and interact with particular molecular targets makes it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-16(2)7-11(20)13(12(21)8-16)14(17)18-15(22)9-3-5-10(6-4-9)19(23)24/h3-6H,7-8,17H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCBOULUUSFYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C(N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=C(N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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